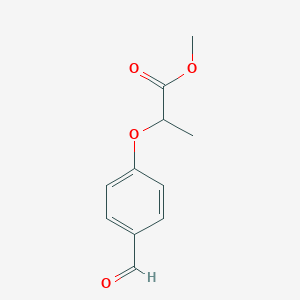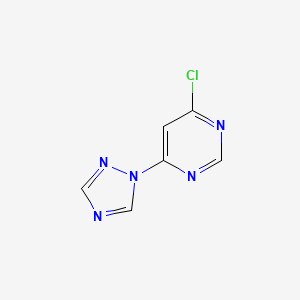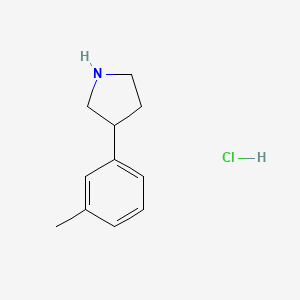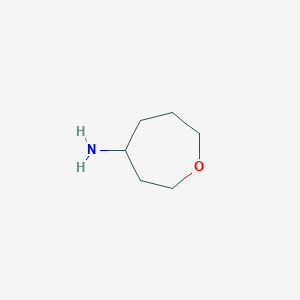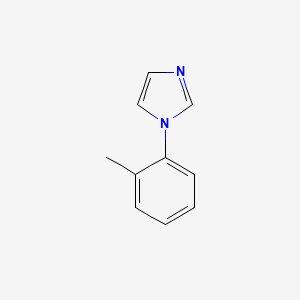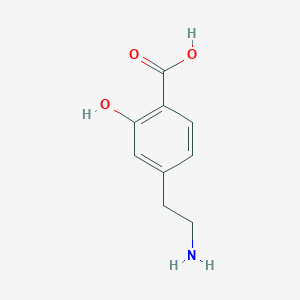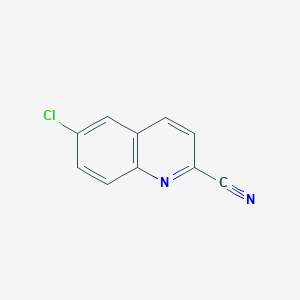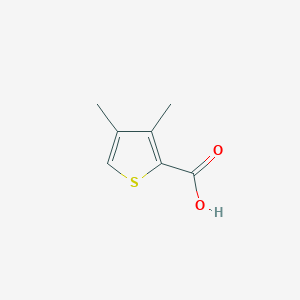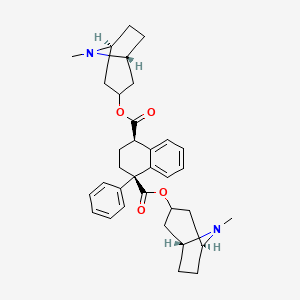
Belladonnine, beta-
Descripción general
Descripción
Belladonnine is a member of the class of tropane alkaloids and can be found in plants of the Solanaceae family . It is the cyclized dimer of apoatropine, dimer of atropic acid belladonnic, N CH3 tropine belladonnate . Commercially available preparations called “belladonnine” are sometimes a mixture of this chemical with atropine .
Molecular Structure Analysis
Belladonnine, beta- contains a total of 88 bonds; 46 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 five-membered rings, 5 six-membered rings, 2 seven-membered rings, 1 ten-membered ring, 2 esters (aliphatic), 2 .
Physical And Chemical Properties Analysis
Belladonnine has a molecular formula of C34H42N2O4 and an average mass of 542.708 Da . It has a density of 1.2±0.1 g/cm3, an index of refraction of 1.627, and a molar refractivity of 154.5±0.4 cm3 . It has 6 H bond acceptors, 0 H bond donors, 7 freely rotating bonds, and violates the Rule of 5 once .
Aplicaciones Científicas De Investigación
Belladonna, also known as Atropa belladonna or deadly nightshade, is a perennial herbaceous plant in the nightshade family Solanaceae . Its roots, leaves, and fruits contain various tropane alkaloids, including Hyoscyamine, Scopolamine, and Atropine . These alkaloids have diversified medicinal properties, including anticholinergic, antispasmodic, mydriatic, anti-inflammatory, antimicrobial, and broncho-dilatory characteristics .
The application of Belladonna seems to be quite effective in the treatment of acute encephalitis, parkinsonism, depression, airway obstructive diseases, motion sickness, gastro-intestinal and urinary infections, myocardial ischemia, and many other disorders .
Sure, here are some additional applications of Belladonna, which contains various tropane alkaloids, including Belladonnine :
- Symptomatic Treatment of Acid Reflux
- Treatment of Bloating
- Treatment of Heartburn
- Management of Menopausal Symptoms
- Treatment of Poisoning of the Intestine
- Treatment of Poisoning of the Stomach
- Treatment of Belching
- Symptomatic Treatment of Gastrointestinal Spasms
Sure, here are some additional applications of Belladonna, which contains various tropane alkaloids, including Belladonnine :
- Reducing Body Discharges
- Reducing Stomach Acid
- Controlling Heart Rate
- Relaxing Muscles
- Reducing Bodily Discharge
- Muscle Relaxant and Heart Rate Control
Safety And Hazards
Belladonnine is a component of Atropa belladonna, which is known to be a poisonous plant . In case of exposure, immediate medical attention is required . For eyes, flush with plenty of water for at least 15 minutes . For skin, flush with plenty of water while removing contaminated clothing and shoes . If ingested, do NOT induce vomiting . If inhaled, remove from exposure and move to fresh air immediately .
Propiedades
IUPAC Name |
bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3/t23-,24+,25-,26+,27?,28?,30-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERIGMSHTUAXSI-SMQSVUFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H]3CC[C@](C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6C[C@H]7CC[C@@H](C6)N7C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217161 | |
| Record name | Belladonnine, beta- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Belladonnine, beta- | |
CAS RN |
6696-63-5 | |
| Record name | Belladonnine, beta- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006696635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Belladonnine, beta- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BELLADONNINE, .BETA.- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR53M0MH3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine](/img/structure/B1602800.png)

![Guanidine, [3-(trimethoxysilyl)propyl]-](/img/structure/B1602805.png)

